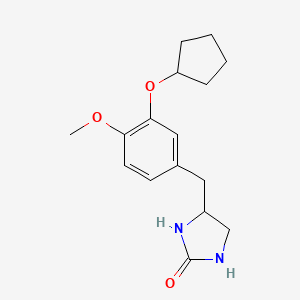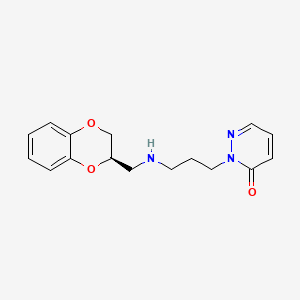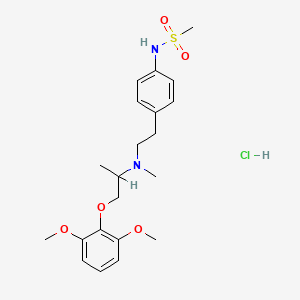
Isosulfan blue
Overview
Description
Isosulfan blue is a synthetic visual lymphatic imaging agent used primarily in medical diagnostics. It is a member of the triphenylmethane dye family and is known for its vibrant blue color. This compound is particularly useful in sentinel lymph node mapping, which helps in identifying the first lymph node that cancer cells are likely to spread to from a primary tumor .
Mechanism of Action
Target of Action
Isosulfan Blue, a synthetic visual lymphatic imaging agent, primarily targets the lymphatic system . It is used to delineate the lymphatic vessels draining the region of injection . The compound’s primary role is to aid in the surgical identification of tumor sentinel nodes, which stain blue .
Mode of Action
this compound is injected into the periphery of the tumor site, where it localizes to the lymphatic system . Following subcutaneous administration, this compound binds to serum proteins and is selectively picked up by the lymphatic vessels . This results in the lymphatic vessels being delineated by the blue dye .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the lymphatic system. The compound is absorbed through lymphatic channels and vascular beds near tumor sites . This allows for the visualization and mapping of the lymphatic vessels, aiding in the identification of sentinel nodes in the lymphatic system .
Pharmacokinetics
Upon subcutaneous administration, this compound demonstrates a certain degree of absorption. Approximately 34% is absorbed in 30 minutes, 69% in 1 hour, and 100% after 24 hours . The compound is excreted primarily through feces (90%) and urine (10%) . It’s important to note that the urine may be blue for a period of time following administration .
Result of Action
The primary result of this compound’s action is the staining of the lymphatic vessels and sentinel nodes, which aids in their identification during surgical procedures . This is particularly useful in the case of tumor surgeries, where the identification of sentinel nodes is crucial .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, the compound’s interference with measurements of oxygen saturation in peripheral blood by pulse oximetry can cause falsely low readings . Therefore, the environment in which this compound is administered and the conditions under which its effects are measured can significantly impact its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Isosulfan Blue, upon subcutaneous administration, binds to serum proteins and is picked up by the lymphatic vessels . This allows the lymphatic vessels to be delineated by the blue dye . The dye stains lymph nodes and lymph arteries, and when injected into the tumor’s periphery, it localizes to the lymphatic system, making it possible to identify sentinel nodes that have been stained blue by the tumor .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is used to establish lymphatic vessel boundaries when administered intravenously . The lymph nodes and lymph vessels are stained blue after being injected with the dye . By using the contrast between lymph nodes and vessels, doctors are able to detect serious autoimmune diseases such as lymphedema, chyluria, chylous ascites, and chylothorax .
Molecular Mechanism
The mechanism of action of this compound involves its binding to serum proteins following subcutaneous administration . It is then picked up by the lymphatic vessels, thus delineating the lymphatic vessels . When this compound is injected into the periphery of the tumor site, it localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue .
Temporal Effects in Laboratory Settings
It is known that the dye is highly significant for medical use and can only be used under strict prescription by a doctor
Dosage Effects in Animal Models
Long-term studies in animals have not been performed to evaluate the carcinogenic potential of this compound .
Metabolic Pathways
It is known that this compound is excreted unchanged in the urine
Transport and Distribution
Following subcutaneous administration, this compound binds to serum proteins and is picked up by the lymphatic vessels . Thus, the lymphatic vessels are delineated by the blue dye . This indicates that this compound is transported and distributed within cells and tissues via the lymphatic system.
Subcellular Localization
Given its role in staining lymph nodes and lymph vessels, it can be inferred that it localizes to the lymphatic system within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isosulfan blue involves several steps, starting with the sulfonation of 2-chlorobenzaldehyde to produce 2-chlorobenzaldehyde-5-sulfonic acid. This intermediate is then treated with sodium sulfite to yield benzaldehyde-2,5-disulfonic acid. The final step involves the condensation of this intermediate with an alkylated aryl amine to produce the this compound compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often purified using crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Isosulfan blue primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Potassium dichromate, lead dioxide, or oxone can be used as oxidizing agents.
Reduction: Sodium borohydride or other reducing agents can be employed.
Substitution: Various nucleophiles can react with the sulfonic acid groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted triphenylmethane dyes .
Scientific Research Applications
Isosulfan blue has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track the movement of substances.
Biology: Helps in visualizing lymphatic vessels and nodes during lymphography.
Medicine: Essential in sentinel lymph node mapping for cancer diagnosis and treatment planning.
Industry: Utilized in the production of other dyes and as a tracer in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another triphenylmethane dye used for similar diagnostic purposes.
Patent Blue V: Used in lymphangiography and sentinel lymph node biopsy.
Evans Blue: Used in blood volume determination and as a dye in various biological applications .
Uniqueness
Isosulfan blue is unique due to its high purity and specific application in sentinel lymph node mapping. Unlike methylene blue and patent blue V, this compound has a higher affinity for lymphatic vessels, making it more effective in visualizing lymphatic drainage .
Properties
Key on ui mechanism of action |
Isosulfan Blue is injected into the periphery of the tumor site, it localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue. |
|---|---|
CAS No. |
68238-36-8 |
Molecular Formula |
C27H32N2NaO6S2 |
Molecular Weight |
567.7 g/mol |
IUPAC Name |
sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |
InChI Key |
AVZOEHZTSPLXBS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |
Appearance |
Solid powder |
Color/Form |
Blue-green liquid |
Key on ui other cas no. |
68238-36-8 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/ |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
P-4125; P-1888; Lymphazurin; Isosulfan Blue; Disulphin blau; 2,5-Disulfophenyl isomer; PATENT BLUE VIOLET F & D VERSION; PATENT BLUE V (V F) (C.I. no 42045 ); 2-{[4-(Diethylamino)phenyl][4-(diethyliminio)-2,5-cyclohexadien-1-ylidene]methyl}-1,4-benzenedisulfonate; sodium,2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate |
vapor_pressure |
1.87X10-36 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




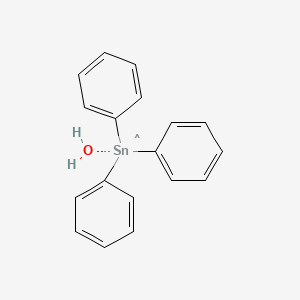
![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)

![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)



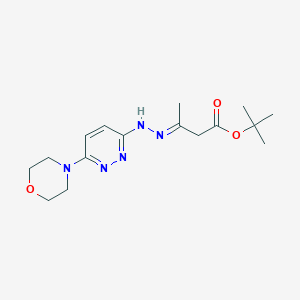
![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)
